Cas no 2171172-76-0 ((2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid)
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid
- EN300-1297228
- 2171172-76-0
-
- Inchi: 1S/C8H16N2O2S/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1
- InChI Key: LEZAXEQTGBKFBL-SSDOTTSWSA-N
- SMILES: S1CCN(CC1)CC[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 204.09324893g/mol
- Monoisotopic Mass: 204.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 91.9Ų
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297228-1.0g |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1297228-50mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-100mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-250mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-500mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 500mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-1000mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-2500mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 2500mg |
$2071.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-5000mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 5000mg |
$3065.0 | 2023-09-30 | ||
| Enamine | EN300-1297228-10000mg |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid |
2171172-76-0 | 10000mg |
$4545.0 | 2023-09-30 |
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid
Introduction to (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic Acid (CAS No. 2171172-76-0)
(2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2171172-76-0, this compound represents a novel synthetic derivative with potential applications in medicinal chemistry. Its unique structural features, particularly the presence of a thiomorpholine moiety, make it an intriguing candidate for further exploration in drug discovery and therapeutic interventions.
The compound's molecular structure consists of a four-carbon chain with an amino group at the second carbon and a thiomorpholine substituent at the fourth carbon. This configuration suggests that it may exhibit interesting physicochemical properties, such as solubility, stability, and bioavailability, which are critical factors in pharmaceutical development. The thiomorpholine ring, known for its ability to enhance binding affinity and selectivity, adds to the compound's potential as a pharmacophore.
In recent years, there has been a growing interest in thiomorpholine derivatives due to their versatility in modulating biological pathways. Research has shown that compounds containing this moiety can interact with various enzymes and receptors, making them valuable tools for studying drug mechanisms. For instance, studies have indicated that thiomorpholine derivatives may have applications in treating neurological disorders by targeting specific neurotransmitter systems.
The synthesis of (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as chiral resolution and catalytic hydrogenation, are often employed to achieve the desired stereoisomerism. The (R)-configuration at the second carbon is particularly important, as it can influence the compound's biological activity and pharmacokinetic profile.
One of the most promising areas of research involving this compound is its potential as a precursor for more complex drug molecules. By serving as a building block, it can be further modified to create novel therapeutic agents with enhanced efficacy and reduced side effects. For example, researchers have explored its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
The pharmacological properties of (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid have been investigated in several preclinical studies. These studies have revealed that the compound exhibits moderate affinity for certain protein targets, suggesting its potential as a lead compound for further optimization. Additionally, its ability to cross the blood-brain barrier has been noted in some models, indicating its suitability for treating central nervous system disorders.
In terms of commercial applications, this compound is primarily used in research laboratories and academic institutions where it serves as a valuable tool for exploring new drug candidates. Its unique structure and promising biological activity make it an attractive choice for researchers looking to develop innovative therapeutic solutions. As the demand for specialized intermediates grows, compounds like this are expected to play an increasingly important role in pharmaceutical innovation.
The future of (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid lies in its continued development and refinement. Ongoing research aims to improve its synthesis efficiency and explore new derivatives with enhanced properties. Collaborative efforts between academia and industry are likely to drive advancements in this field, leading to more effective and targeted treatments for various diseases.
In conclusion, (2R)-2-amino-4-(thiomorpholin-4-yl)butanoic acid (CAS No. 2171172-76-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable asset in the quest for novel therapeutic agents. As scientific understanding continues to evolve, this compound is poised to contribute to groundbreaking discoveries in medicine.
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